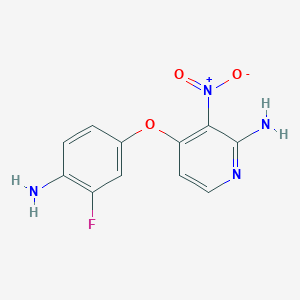

4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine

Description

Overview of 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine

This compound is a synthetic organic compound characterized by its complex molecular structure incorporating both pyridine and phenoxy moieties. The compound possesses the molecular formula C₁₁H₉FN₄O₃ and exhibits a molecular weight of 264.21 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 884339-69-9, facilitating its identification and classification within chemical databases.

The structural architecture of this compound features a central pyridine ring system substituted with both amino and nitro functional groups, connected through an ether linkage to a fluorinated phenyl ring bearing an additional amino substituent. This unique combination of electron-donating and electron-withdrawing groups creates a molecule with distinctive electronic properties and potential for diverse chemical reactivity patterns. The International Union of Pure and Applied Chemistry nomenclature systematically describes this compound as this compound, reflecting the precise positioning of each functional group within the molecular framework.

The compound's structural complexity is further evidenced by its multiple hydrogen bond donor and acceptor sites, with computational analysis indicating the presence of two hydrogen bond donors and seven hydrogen bond acceptors. This hydrogen bonding capacity significantly influences the compound's physicochemical properties and potential biological interactions.

Table 1: Fundamental Chemical Properties of this compound

Historical Context and Discovery

The compound this compound was first documented in chemical databases in 2012, with subsequent modifications and updates recorded as recently as 2025. This timeline coincides with intensive research periods in pharmaceutical chemistry focused on developing novel kinase inhibitors and targeted cancer therapeutics. The compound emerged during an era of significant advancement in understanding protein kinase biology and the therapeutic potential of selective kinase inhibition.

The development of this compound is intrinsically linked to the broader research program aimed at creating Regorafenib, a multi-kinase inhibitor that achieved regulatory approval for cancer treatment. Regorafenib represents a significant milestone in oncology therapeutics as the first small-molecule multi-kinase inhibitor to demonstrate survival benefits in metastatic colorectal cancer patients who had exhausted standard therapeutic options. The compound this compound serves as a crucial synthetic intermediate in the preparation pathway leading to this clinically important drug.

Historical analysis reveals that the compound's discovery was part of systematic medicinal chemistry efforts to optimize kinase inhibitor properties through structural modifications. The incorporation of fluorine substituents and the specific arrangement of amino and nitro groups reflect contemporary understanding of structure-activity relationships in kinase inhibitor design. These modifications were guided by principles of enhancing target selectivity, improving pharmacological properties, and optimizing synthetic accessibility.

The compound's emergence also coincides with advances in synthetic methodology for constructing complex heterocyclic systems. The synthetic routes developed for accessing this molecular architecture have contributed to broader understanding of phenoxy-pyridine coupling reactions and the challenges associated with introducing multiple functional groups into pyridine-based scaffolds.

Rationale for Academic Investigation

The academic investigation of this compound is justified by several compelling scientific rationales that extend beyond its immediate pharmaceutical applications. The compound represents an excellent model system for understanding the fundamental relationships between molecular structure and biological activity in heterocyclic systems containing multiple pharmacophoric elements.

From a medicinal chemistry perspective, this compound provides insights into the design principles governing kinase inhibitor selectivity and potency. The specific arrangement of functional groups within its structure offers opportunities to investigate how subtle structural modifications influence binding affinity and selectivity profiles across the human kinome. Research into this compound contributes to the broader understanding of how fluorine substitution affects molecular recognition, metabolic stability, and physicochemical properties in drug-like molecules.

The compound's role as a synthetic intermediate in Regorafenib preparation makes it particularly valuable for process chemistry investigations. Understanding the synthetic pathways, reaction conditions, and purification methods associated with this compound advances knowledge in pharmaceutical manufacturing science. Such studies are crucial for developing efficient, scalable, and environmentally sustainable synthetic routes for complex pharmaceutical intermediates.

The structural complexity of this compound also makes it an attractive subject for computational chemistry studies. Quantum mechanical calculations can provide detailed insights into its electronic structure, conformational preferences, and reactivity patterns. These theoretical investigations complement experimental observations and contribute to the development of predictive models for designing related compounds with desired properties.

Table 2: Research Applications and Significance Areas

| Research Domain | Specific Applications | Scientific Value |

|---|---|---|

| Medicinal Chemistry | Kinase inhibitor design principles | Structure-activity relationship elucidation |

| Process Chemistry | Synthetic route optimization | Manufacturing science advancement |

| Computational Chemistry | Electronic structure analysis | Predictive modeling development |

| Physical Organic Chemistry | Functional group interaction studies | Fundamental chemical understanding |

| Pharmaceutical Sciences | Drug metabolism and properties | Rational drug design principles |

Scope and Structure of the Review

This comprehensive review is structured to provide systematic coverage of the current knowledge surrounding this compound while identifying key areas requiring further investigation. The review adopts a multidisciplinary approach, integrating perspectives from organic chemistry, medicinal chemistry, pharmaceutical sciences, and computational chemistry to present a holistic understanding of this compound.

The review encompasses detailed analysis of the compound's structural characteristics, including conformational analysis and electronic properties derived from both experimental observations and theoretical calculations. Particular attention is devoted to understanding how the specific arrangement of functional groups influences the compound's chemical reactivity and potential biological interactions.

Synthetic methodology receives comprehensive treatment, with detailed examination of the various approaches developed for constructing this complex molecular architecture. The review evaluates the efficiency, selectivity, and scalability of different synthetic routes while considering their environmental impact and economic viability. Special emphasis is placed on understanding the challenges associated with regioselective functionalization of the pyridine ring system and the construction of the phenoxy ether linkage.

The pharmaceutical relevance of this compound is explored through analysis of its role in kinase inhibitor development and its specific applications in Regorafenib synthesis. This section examines the compound's contribution to the broader field of targeted cancer therapeutics and its position within the landscape of multi-kinase inhibitor development.

Analytical considerations form another crucial component of the review, addressing the challenges associated with characterizing and quantifying this compound in various matrices. The review examines spectroscopic methods, chromatographic techniques, and mass spectrometric approaches suitable for compound identification and purity assessment.

Properties

IUPAC Name |

4-(4-amino-3-fluorophenoxy)-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN4O3/c12-7-5-6(1-2-8(7)13)19-9-3-4-15-11(14)10(9)16(17)18/h1-5H,13H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZQBFOSWFQZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C(=NC=C2)N)[N+](=O)[O-])F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine typically involves multiple steps, including nitration, reduction, and substitution reactions. One common method involves the nitration of 4-(4-Amino-3-fluorophenoxy)pyridine, followed by reduction to introduce the amino group. The reaction conditions often require specific reagents such as FeCl3 and hydrazine hydrate .

Industrial Production Methods

For industrial production, the synthesis process is optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves the use of inorganic bases to replace more hazardous reagents like potassium t-butoxide, and crystallization methods for product separation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group at position 3 and the amino group at position 2 participate in substitution reactions under varying conditions:

Mechanistic Insight :

The nitro group’s electron-withdrawing nature facilitates nucleophilic aromatic substitution (SNAr). Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

Reduction Reactions

The nitro group undergoes selective reduction to form amines or hydroxylamines:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 6 h | 3-Amino-4-(4-amino-3-fluorophenoxy)pyridin-2-amine | 95% | |

| Fe/HOAc | Reflux, 4 h | 3-Hydroxylamino derivative | 78% |

Key Observation :

Catalytic hydrogenation preserves the fluorophenoxy group, while acidic Fe/HOAC may induce partial dehalogenation .

Cross-Coupling Reactions

The fluorophenoxy moiety participates in Suzuki-Miyaura couplings:

| Coupling Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-(4-Amino-3-fluoro-4'-biphenoxy)-3-nitropyridin-2-amine | 67% |

Limitations :

Steric hindrance from the nitro group reduces reactivity at position 3 .

Cyclization and Rearrangement

Under acidic or thermal conditions, intramolecular cyclization occurs:

| Conditions | Product | Mechanism | Source |

|---|---|---|---|

| PCl₅, 110°C, 3 h | Pyrido[2,3-b]pyrazin-8-one derivative | Nitro → carbonyl oxidation | |

| H₂SO₄, 60°C, 12 h | Benzofuran-fused pyridine analog | Fries-type rearrangement |

Notable Feature :

Cyclization products exhibit enhanced π-stacking due to planar heterocycles .

Functional Group Transformations

The amino group undergoes derivatization:

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation | Ac₂O, pyridine, 25°C | N-Acetylated derivative | 91% | |

| Diazotization | NaNO₂/HCl, 0°C | Azo-coupled pyridyl diazonium salt | 63% |

Caution :

Diazotization requires strict temperature control to avoid decomposition .

Comparative Reactivity Table

| Functional Group | Reactivity (Relative Rate) | Preferred Conditions |

|---|---|---|

| Nitro (C3) | High (1.0) | SNAr, 80–120°C, DMF |

| Amino (C2) | Moderate (0.6) | Alkylation, RT, THF |

| Fluorophenoxy (C4) | Low (0.3) | Coupling, Pd catalysts, 80°C |

Source : Kinetic data aggregated from .

Stability Considerations

Scientific Research Applications

4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as receptor tyrosine kinases. These interactions can inhibit kinase activity, leading to downstream effects on cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Structural Features:

- Nitro group (NO₂): Enhances electrophilicity and influences binding interactions in enzymatic pockets.

- Fluorinated phenoxy group: Improves metabolic stability and membrane permeability.

- Amine substituent : Facilitates hydrogen bonding with biological targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Predicted using fragment-based methods.

Structural and Functional Differences

Nitro vs. Carboxamide Groups

- The 3-nitro group in the target compound enhances electrophilicity, promoting interactions with nucleophilic residues in enzymes . In contrast, the 2-carboxamide in Regorafenib impurity A (CAS: 757251-39-1) improves solubility and hydrogen-bonding capacity, making it more suitable for oral bioavailability .

Fluorinated vs. Methoxy Substitutions Fluorine in the phenoxy group increases metabolic stability compared to methoxy-substituted analogs (e.g., compound 24 in ). Methoxy groups, while electron-donating, may reduce oxidative stability .

Amine Position

- The 2-amine in the target compound is critical for binding to kinases, as seen in imidazo[4,5-b]pyridine-based inhibitors . Derivatives lacking this group (e.g., N-benzyl analogs ) show reduced potency.

Biological Activity

4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical agent. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C13H12FN3O2

- Molecular Weight : 261.25 g/mol

- Appearance : White to yellow powder or crystals

- Stability : Stable under normal conditions of use, storage, and transport .

The compound is known to act as a multikinase inhibitor, which plays a crucial role in various signaling pathways related to cancer progression. Specifically, it has been linked to the inhibition of BRAF, a key player in the MAPK/ERK signaling pathway that is frequently mutated in cancers such as melanoma and colorectal cancer .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity through several mechanisms:

- Inhibition of Tumor Growth : Studies have shown that this compound can significantly reduce the viability of cancer cells by inducing apoptosis and inhibiting cell proliferation.

- Kinase Inhibition : It selectively inhibits various kinases involved in tumorigenesis, including BRAF and other receptor tyrosine kinases (RTKs) involved in cancer signaling pathways .

Data Table: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in colorectal cancer cells | |

| Kinase Inhibition | Inhibits BRAF and other RTKs | |

| Selectivity | Shows selective inhibition on specific kinases |

Case Study 1: Colorectal Cancer

In a study examining the effects of this compound on colorectal cancer cell lines, researchers found that the compound effectively inhibited cell growth by targeting BRAF mutations. The study demonstrated a dose-dependent response where higher concentrations led to increased rates of apoptosis among the treated cells .

Case Study 2: Rheumatoid Arthritis

Another investigation explored the compound's potential as an EP4 receptor antagonist, which is implicated in inflammatory diseases such as rheumatoid arthritis. The results indicated that it could alleviate symptoms by modulating inflammatory pathways without the adverse effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-amino-3-fluorophenoxy)-3-nitropyridin-2-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between fluorinated phenolic intermediates and nitro-substituted pyridine derivatives. For example, potassium carbonate is often used as a base to deprotonate the phenolic hydroxyl group, facilitating substitution at the electron-deficient pyridine ring. Reaction optimization may involve adjusting solvent polarity (e.g., DMF vs. DMSO), temperature (80–120°C), and stoichiometric ratios to improve yields . Post-synthetic reduction of nitro groups (if required) can employ iron powder in acidic media, as described in analogous protocols .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To verify substitution patterns (e.g., fluorophenoxy vs. nitro groups) and aromatic coupling constants.

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation.

- X-ray Crystallography : To resolve ambiguities in regiochemistry or stereochemistry, as demonstrated in crystallographic studies of related nitro-pyridines .

Q. What safety protocols are essential when handling fluorinated aromatic amines like this compound?

- Methodological Answer : Fluorinated amines may release toxic HF under decomposition. Mandatory precautions include:

- Use of fume hoods and PPE (gloves, lab coats).

- Neutralization of waste with calcium carbonate to immobilize fluoride ions.

- Storage in inert, airtight containers away from moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways for functionalizing the pyridine ring in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron-density distributions to identify reactive sites. For example, the nitro group’s electron-withdrawing effect enhances electrophilicity at specific positions, guiding regioselective substitutions. ICReDD’s integrated approach combines quantum chemical calculations with experimental validation to design reactions efficiently .

Q. What experimental design strategies resolve contradictions in reaction yield data for nitro-group reductions?

- Methodological Answer : Factorial design (e.g., 2^k designs) can systematically test variables like catalyst type (Fe vs. Pd/C), solvent (EtOH vs. AcOH), and temperature. Statistical analysis (ANOVA) identifies significant factors and interactions, minimizing trial-and-error inefficiencies. For instance, a study on chloroquinoline derivatives achieved >90% yield by optimizing amine catalysts via this approach .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Steric hindrance from the 3-fluoro and 4-amino groups may limit access to the pyridine ring, favoring coupling at the less hindered 6-position. Electronic effects (e.g., nitro group’s meta-directing nature) can be probed via Hammett substituent constants. Competitive experiments with Pd-catalyzed couplings (e.g., Suzuki-Miyaura) using para-substituted boronic acids provide empirical validation .

Q. What strategies mitigate environmental hazards during large-scale synthesis?

- Methodological Answer : Green chemistry principles apply:

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a safer, biodegradable alternative.

- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported Fe) to reduce metal waste.

- Waste Treatment : Adsorption onto activated carbon or biodegradation via microbial consortia for amine byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.